

Lenvatinib N-Oxide: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, including thyroid and renal cell carcinoma. Its metabolism in vivo leads to the formation of several metabolites, one of which is **Lenvatinib N-Oxide**. This technical guide provides a detailed overview of **Lenvatinib N-Oxide**, focusing on its chemical properties, analytical quantification, and its place within the broader context of Lenvatinib's pharmacology. While **Lenvatinib N-Oxide** is a known metabolite, current research indicates it is present at very low levels in human plasma compared to the parent drug, suggesting it is unlikely to contribute significantly to the overall pharmacological activity.[1]

Core Data Summary

A clear understanding of the fundamental properties of **Lenvatinib N-Oxide** is essential for any research or drug development activities. The following table summarizes its key chemical identifiers and properties.

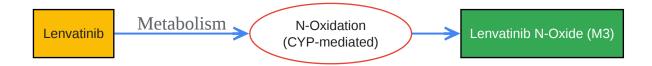


Property	Value	Citation(s)
CAS Number	1788901-86-9	[2][3][4][5]
Molecular Formula	C21H19CIN4O5	
Molecular Weight	442.85 g/mol	_

Lenvatinib Metabolism and the Formation of Lenvatinib N-Oxide

Lenvatinib undergoes extensive metabolism primarily through CYP3A4 and aldehyde oxidase. The formation of **Lenvatinib N-Oxide** is a result of N-oxidation, a common metabolic pathway for nitrogen-containing compounds. In a human mass balance study, close to 50 lenvatinib-related compounds were detected, with the primary biotransformation pathways being hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation.

The metabolic pathway leading to the formation of **Lenvatinib N-Oxide** can be visualized as a part of the broader metabolism of Lenvatinib.



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Caption: Metabolic formation of Lenvatinib N-Oxide.

Experimental Protocols

Accurate quantification of **Lenvatinib N-Oxide** is critical for pharmacokinetic and metabolism studies. Below is a detailed methodology for the simultaneous determination of Lenvatinib and its major metabolites, including **Lenvatinib N-Oxide**, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).



Protocol: Quantification of Lenvatinib N-Oxide in Human Plasma by LC-MS/MS

- 1. Sample Preparation:
- A simple protein precipitation method is employed for sample preparation.
- 2. Chromatographic Separation:
- Column: Synergi Fusion RP C18 column.
- Mobile Phase:
 - Eluent A: Ultrapure water with 0.10% formic acid (v/v).
 - Eluent B: Methanol/isopropanol (90:10, v/v) with 0.10% formic acid (v/v).
- Gradient Elution: The percentage of eluent B is increased from a starting condition of 5% to 98% in 1.50 minutes, held for 1.15 minutes, and then returned to initial conditions.
- Flow Rate: 0.60 mL/min.
- Column Temperature: 50 °C.
- Total Run Time: 4.00 minutes.
- 3. Mass Spectrometric Detection:
- Instrument: A mass spectrometer equipped with an electrospray source (TurbolonSpray® probe).
- Ionization Mode: Positive ion mode.
- Data Acquisition and Quantification: Analyst software (version 1.6.3) is used for both data acquisition and quantification.
- 4. Method Validation:



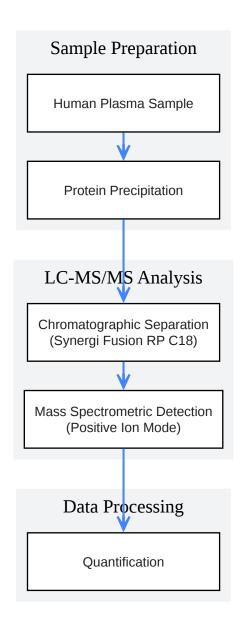




- The method should be validated according to the European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines.
- Linearity: The method has shown good linearity in the range of 0.50–2000 ng/mL for Lenvatinib.
- Precision and Accuracy: Intra- and inter-day precision should be ≤11.3% (Coefficient of Variation, CV), and accuracy should range from 96.3% to 109.0%.
- Matrix Effect: The internal standard normalized matrix effect CV% should be ≤2.8%.
- Recovery: Recovery should be ≥95.6%.

The following diagram illustrates the general workflow for this analytical procedure.





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Caption: Workflow for LC-MS/MS quantification.

Signaling Pathways of the Parent Compound: Lenvatinib

To understand the biological context of **Lenvatinib N-Oxide**, it is essential to be familiar with the mechanism of action of the parent drug, Lenvatinib. Lenvatinib is a multi-targeted tyrosine kinase inhibitor that disrupts several critical signaling pathways involved in tumor growth, angiogenesis, and metastasis. It primarily targets:

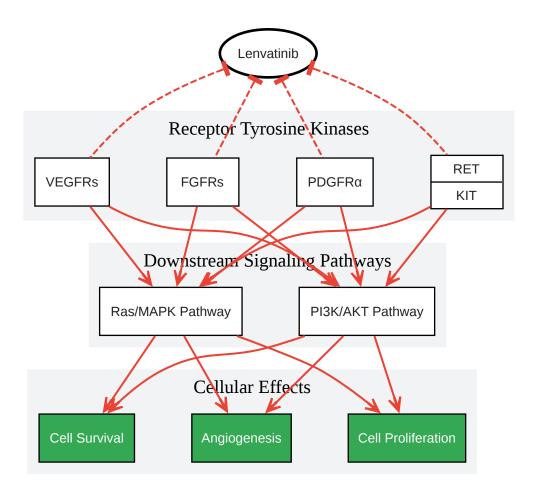


- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFR signaling is crucial for blocking angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
- Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4): Aberrant FGFR signaling can drive tumor cell proliferation and survival.
- Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)
- · RET proto-oncogene
- KIT proto-oncogene

By inhibiting these receptor tyrosine kinases, Lenvatinib effectively blocks downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.

The following diagram provides a simplified representation of the signaling pathways inhibited by Lenvatinib.





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Caption: Lenvatinib's inhibition of key signaling pathways.

Synthesis of Lenvatinib N-Oxide

Currently, there is a lack of detailed, publicly available protocols specifically for the chemical synthesis of **Lenvatinib N-Oxide**. The existing literature and patents primarily focus on the synthesis of the parent compound, Lenvatinib. For research purposes, **Lenvatinib N-Oxide** is often available as a reference standard from specialized chemical suppliers.

Biological Activity of Lenvatinib N-Oxide

A study on the metabolite profiling of Lenvatinib in humans revealed that all of its metabolites in plasma were at very low levels compared to the parent drug. This suggests that **Lenvatinib N-Oxide**, as one of these metabolites, is not expected to significantly contribute to the overall pharmacological effects observed with Lenvatinib treatment. Further dedicated studies would



be required to fully characterize any intrinsic biological activity or potential toxicity of **Lenvatinib N-Oxide**.

Conclusion

Lenvatinib N-Oxide is a minor metabolite of Lenvatinib, identified by its CAS number 1788901-86-9 and molecular weight of 442.85 g/mol . While robust analytical methods exist for its quantification in biological matrices, its low plasma concentrations in humans suggest a minimal role in the therapeutic effects of Lenvatinib. The primary pharmacological activity is attributed to the parent compound's potent inhibition of multiple receptor tyrosine kinases. Further research into the specific synthesis and biological characterization of **Lenvatinib N-Oxide** may be warranted for a more complete understanding of Lenvatinib's disposition and metabolic profile.

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